![molecular formula C22H15Cl2FN2O2 B2730476 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533888-30-1](/img/structure/B2730476.png)

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

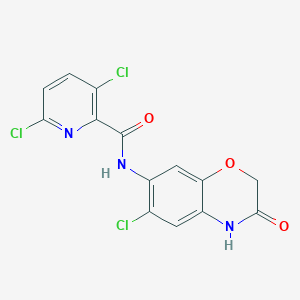

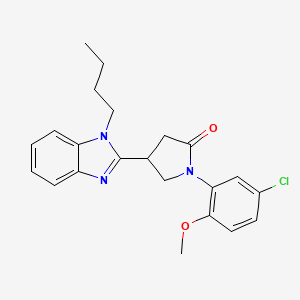

The compound is likely a derivative of benzodiazepines, which are a class of psychoactive drugs. Benzodiazepines are seven-membered heterocyclic compounds with two nitrogen atoms . They are commonly used medications whose structure contains a 1,4-diazepine ring .

Molecular Structure Analysis

The compound contains several functional groups, including a benzoyl group (2,5-dichlorobenzoyl), a fluoro group, and a phenyl group. It also contains a 1,4-diazepine ring, which is a common structural feature of benzodiazepines .Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by (Alonso et al., 2020) focused on the regiospecific synthesis and structural examination of dihydro-pyrido and dihydro-benzo diazepin-ones, some containing fluoro-substituents. These compounds, including variations of the specified chemical structure, were prepared via reactions involving diamines and aroylacetates. The research detailed the X-ray crystal structure of a related compound, providing insights into the conformational characteristics introduced by the diazepin-2-one moiety.

Mechanism and Stereochemistry of Formation

Another study by (Wang et al., 2001) explored the mechanism and stereochemistry involved in the formation of β-lactam derivatives of disubstituted dihydro-benzo[diazepines]. Through benzoylation processes and NMR spectroscopy, the study provided insights into the stereochemical outcomes of the reactions, offering valuable information for the synthesis of structurally complex benzodiazepine derivatives.

Synthesis for Potential Therapeutic Applications

Research into new substituted triazolo benzodiazepine derivatives as anticonvulsants was conducted by (Narayana et al., 2006). This work highlights the therapeutic potential of structurally novel benzodiazepines, emphasizing their synthesis and preliminary evaluation for medical applications, particularly in the treatment of convulsions.

Alkaline Hydrolysis Mechanism

A detailed study on the alkaline hydrolysis of diazepam, conducted by (Yang, 1998), provides valuable chemical insights that could relate to the broader class of benzodiazepines, including the compound . Understanding the hydrolysis mechanism can be crucial for developing new therapeutic agents and for the environmental degradation of these compounds.

properties

IUPAC Name |

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2FN2O2/c23-14-6-8-18(24)16(10-14)22(29)27-12-20(28)26-19-9-7-15(25)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRQYWTXOFTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B2730406.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)

![3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B2730409.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730416.png)